6-Iodo-7-methoxyisoquinoline
Overview
Description
6-Iodo-7-methoxyisoquinoline is a compound that belongs to the class of isoquinolines . Isoquinolines are heterocyclic compounds consisting of a benzene ring fused to a pyridine ring . The compound has a molecular formula of C10H8INO .
Synthesis Analysis
The synthesis of 6-Iodo-7-methoxyisoquinoline and similar compounds has been reported in the literature . For instance, 6-Iodo-substituted carboxy-quinolines were obtained using a one-pot, three-component method with trifluoroacetic acid as a catalyst under acidic conditions . The starting components were iodo-aniline, pyruvic acid, and phenyl-substituted aldehydes or O-heterocycles .Molecular Structure Analysis
The molecular structure of 6-Iodo-7-methoxyisoquinoline is characterized by the presence of an isoquinoline ring, a methoxy group at the 7-position, and an iodine atom at the 6-position .Scientific Research Applications
- In vivo and in vitro screening for potential drug development. Results Summary: The compound serves as a pharmacophore in medicinal chemistry, leading to the development of new drugs with substantial efficacies .
- In vitro testing against various microbial strains. Results Summary: The derivatives exhibit significant inhibitory effects on microbial adhesion, which is crucial in biofilm development, suggesting potential as novel antimicrobial agents .
- Biochemical assays to test AChE and butyrylcholinesterase (BChE) inhibitory activity. Results Summary: One derivative exhibited increased activity against BChE, suggesting potential therapeutic applications in Alzheimer’s disease management .
- Evaluation of optical and electrochemical properties. Results Summary: The iodinated quinolines contribute to strong absorption in the visible region, indicating their suitability for solar energy applications .
- Testing in photoredox catalytic reactions. Results Summary: The modified dyes show potential in driving photoredox reactions, opening new avenues for synthetic methodologies .
- Testing for triplet photosensitizing ability. Results Summary: These compounds exhibit the desired electronic properties for effective use in photodynamic therapy, demonstrating their potential in medical applications .
- ADMET profiling and molecular docking studies. Results Summary: Some derivatives showed high anticancer effects with low toxicity against normal cells, indicating their potential as effective cancer treatments .
- Utilizing cross-coupling reactions to introduce various functional groups. Results Summary: The versatility of iodoquinoline enables the construction of a wide array of organic compounds, expanding the toolkit available to synthetic chemists .
- Characterization of electronic and photophysical properties. Results Summary: The unique properties of these compounds contribute to the development of materials with desired electronic characteristics for various applications .
- Application in imaging or tracking biological molecules. Results Summary: These derivatives provide insights into biological mechanisms, aiding in the understanding of complex biological systems .
- Study of degradation pathways and by-products. Results Summary: Iodoquinolines facilitate the efficient degradation of harmful compounds, contributing to cleaner environments .
- Analysis of the interaction between iodoquinolines and nanoparticle surfaces. Results Summary: The stabilizing effect of iodoquinolines on nanoparticles is crucial for their application in various fields, including medicine and electronics .
- ADMET profiling and molecular docking studies. Results Summary: Some derivatives demonstrated high anticancer effects with low toxicity against normal cells, suggesting their potential as targeted cancer therapies .
Future Directions
properties
IUPAC Name |
6-iodo-7-methoxyisoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8INO/c1-13-10-5-8-6-12-3-2-7(8)4-9(10)11/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNBYMCAENDETE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=CN=CC2=C1)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8INO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Iodo-7-methoxyisoquinoline |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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